Tert-butyl N-(4,5-dihydroxypentyl)carbamate
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Overview
Description
Tert-butyl N-(4,5-dihydroxypentyl)carbamate is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a 4,5-dihydroxypentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,5-dihydroxypentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypentyl derivative. One common method is the reaction of tert-butyl carbamate with 4,5-dihydroxypentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4,5-dihydroxypentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 4,5-dihydroxypentyl chain can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of primary or secondary amines from the carbamate group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
Scientific Research Applications
Tert-butyl N-(4,5-dihydroxypentyl)carbamate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,5-dihydroxypentyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as a substrate for enzymes that catalyze the hydrolysis of the carbamate group, releasing the active 4,5-dihydroxypentyl derivative. This process can modulate enzyme activities and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure with a shorter dihydroxy chain.
Tert-butyl (4-hydroxyphenyl)carbamate: Contains a phenyl group instead of a pentyl chain.
Tert-butyl benzyl(4-hydroxybutyl)carbamate: Contains a benzyl group and a 4-hydroxybutyl chain.
Uniqueness
Its dual hydroxyl groups offer versatile functionalization opportunities, making it valuable in synthetic chemistry and various research fields .
Properties
Molecular Formula |
C10H21NO4 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dihydroxypentyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-6-4-5-8(13)7-12/h8,12-13H,4-7H2,1-3H3,(H,11,14) |
InChI Key |
DXMPZPWHCUFUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CO)O |
Origin of Product |
United States |
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